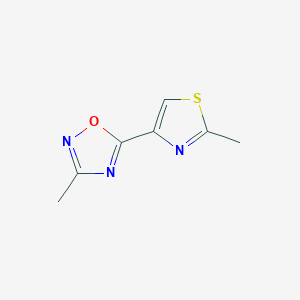
3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound possesses unique structural features that make it a promising candidate for the development of novel drugs.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for drug development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole. One potential direction is the investigation of its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is the exploration of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole is a promising compound with potential applications in the field of medicinal chemistry. Its ease of synthesis, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole involves the reaction between 2-methyl-1,3-thiazole-4-carboxylic acid hydrazide and acetic anhydride in the presence of phosphorus oxychloride. This reaction results in the formation of 3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole as a white crystalline solid with a melting point of 180-182°C.
Applications De Recherche Scientifique
3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections. It has also been investigated for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-8-7(11-10-4)6-3-12-5(2)9-6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXOIQCKSWOZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)
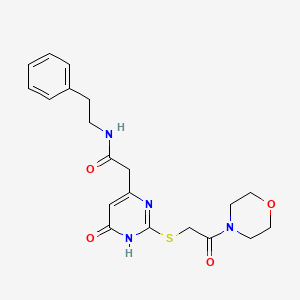
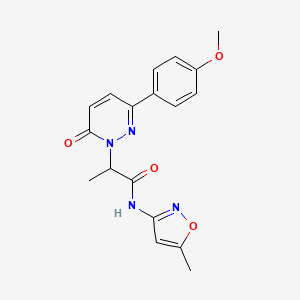
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)

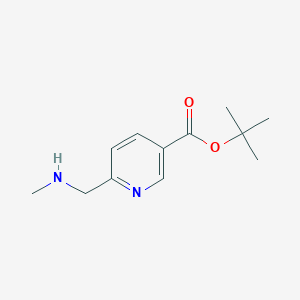
![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
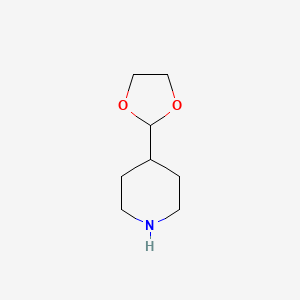


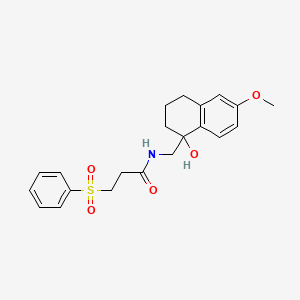
![1-(2-bromoallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2824603.png)
